molecular formula C10H12N2O4S B1581822 N,N'-Diacetylsulfanilamide CAS No. 5626-90-4

N,N'-Diacetylsulfanilamide

Cat. No.: B1581822
CAS No.: 5626-90-4
M. Wt: 256.28 g/mol
InChI Key: YTJJPFRVBNFIBN-UHFFFAOYSA-N
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Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s important to handle it with care and use appropriate safety measures.

Mechanism of Action

Target of Action

N,N’-Diacetylsulfanilamide, also known as N-((4-Acetamidophenyl)sulfonyl)acetamide, N-[4-(acetylsulfamoyl)phenyl]acetamide, or N-((4-(Acetylamino)phenyl)sulphonyl)acetamide, is a type of sulfonamide. Sulfonamides primarily target the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid in bacteria .

Mode of Action

N,N’-Diacetylsulfanilamide inhibits the enzyme dihydropteroate synthase, thereby preventing the synthesis of dihydrofolic acid, a precursor of folic acid. This inhibition disrupts the production of folic acid in bacteria, which is essential for their growth and multiplication .

Biochemical Pathways

The action of N,N’-Diacetylsulfanilamide affects the folate pathway in bacteria. By inhibiting the enzyme dihydropteroate synthase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid. This disruption in the folate pathway leads to a deficiency of folic acid in bacteria, which is necessary for the synthesis of nucleic acids and the growth and multiplication of bacteria .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of N,N’-Diacetylsulfanilamide’s action is the inhibition of bacterial growth and multiplication. By disrupting the synthesis of folic acid, an essential component for bacterial survival, it effectively controls bacterial infections .

Action Environment

The action of N,N’-Diacetylsulfanilamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Diacetylsulfanilamide can be synthesized through the acetylation of sulfanilamide. The process involves the reaction of sulfanilamide with acetic anhydride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of N,N’-Diacetylsulfanilamide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N’-Diacetylsulfanilamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-7(13)11-9-3-5-10(6-4-9)17(15,16)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJJPFRVBNFIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204810
Record name N-((4-(Acetylamino)phenyl)sulphonyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-90-4
Record name N-[[4-(Acetylamino)phenyl]sulfonyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5626-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((4-(Acetylamino)phenyl)sulfonyl)acetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC402278
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402278
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Record name N-((4-(Acetylamino)phenyl)sulphonyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[4-(acetylamino)phenyl]sulphonyl]acetamide
Source European Chemicals Agency (ECHA)
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Record name N-((4-(ACETYLAMINO)PHENYL)SULFONYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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